Introduction: The Significance of O-Methylserine
Introduction: The Significance of O-Methylserine
An In-Depth Technical Guide to O-Methylserine: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of O-Methylserine, a non-proteinogenic amino acid with significant applications in medicinal chemistry and biochemical research. As a derivative of the common amino acid serine, its unique structural modification—the methylation of the side-chain hydroxyl group—imparts distinct chemical and biological properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, synthesis methodologies, biological significance, and analytical characterization.
O-Methylserine is an alpha-amino acid that exists in two stereoisomeric forms, L-O-Methylserine and D-O-Methylserine, as well as a racemic mixture, DL-O-Methylserine.[1] While not incorporated into proteins during translation, this molecule serves as a crucial building block and intermediate in various synthetic and biological contexts.
Its primary significance lies in its role as a versatile pharmaceutical intermediate.[2] Specifically, O-Methylserine is a key precursor in the synthesis of D-serine transporter inhibitors, which are investigated for the treatment of visual system disorders.[2][3] Furthermore, O-Methyl-L-serine is a natural building block in the biosynthesis of potent antitumor antibiotics, such as those in the pyrrolo[4][5]benzodiazepine (PBD) family.[4] This dual utility in both natural product biosynthesis and targeted drug development makes a thorough understanding of its properties and synthesis essential for advancing therapeutic research.
Chemical Structure and Physicochemical Properties
The fundamental structure of O-Methylserine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a methoxyethyl side chain (-CH₂OCH₃). This structure gives it the IUPAC name 2-amino-3-methoxypropanoic acid.[1][6]
The presence of the methyl ether in the side chain, replacing the hydroxyl group of serine, significantly alters its properties. It removes the hydrogen-bond donating capability of the side chain and introduces a degree of lipophilicity, which can influence molecular interactions and metabolic stability.
Table 1: Physicochemical Properties of O-Methylserine
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₃ | [5][7][8] |
| Molecular Weight | 119.12 g/mol | [5][7][8] |
| CAS Number | 19794-53-7 (DL-form) | [1][3][7] |
| Appearance | White to off-white powder or crystal | [3][7] |
| pKa (Acidic) | ~2.10 - 2.21 | [3][9] |
| pKa (Basic) | ~8.82 | [9] |
| Boiling Point | 260.6 ± 30.0 °C (Predicted) | [3][6] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [3][6] |
| SMILES | COCC(N)C(O)=O | [7][8] |
| InChIKey | KNTFCRCCPLEUQZ-UHFFFAOYSA-N (racemic) | [1][7] |
Structural Visualization
The chemical structure of O-Methylserine is depicted below.
Caption: 2D chemical structure of O-Methylserine.
Synthesis of O-Methylserine
Chemical Synthesis of DL-O-Methylserine and Chiral Resolution
A common and scalable method involves a multi-step chemical synthesis starting from readily available materials like methyl acrylate, followed by a chiral resolution to isolate the desired stereoisomer (e.g., O-methyl-D-serine).[11] The causality behind this pathway is the strategic introduction of functional groups: bromination of the acrylate double bond, followed by methoxylation and amination to build the amino acid backbone. The final resolution step is critical for pharmaceutical applications where single enantiomers are required.
The general workflow is outlined below.
Caption: General workflow for the chemical synthesis and resolution of O-Methylserine.
Experimental Protocol: Synthesis of O-Methyl-DL-Serine
This protocol is adapted from the methodology described in patent CN105949074A.[11] It is a self-validating system where the progression of the reaction can be monitored at each stage through standard analytical techniques like TLC or NMR.
Materials:
-
Methyl acrylate
-
Bromine
-
Methanol
-
Sodium methoxide
-
Ammonia solution (Ammonium hydroxide)
-
Reaction flask with dropping funnel and condenser
-
Distillation apparatus
Procedure:
-
Bromination: Add methyl acrylate to the reaction flask. Raise the temperature to approximately 55°C and slowly add bromine dropwise. Maintain the reaction for 1 hour to ensure the addition reaction goes to completion.
-
Bromine Removal: After the reaction, remove excess bromine via distillation under reduced pressure. This step is crucial for preventing side reactions in the subsequent steps.
-
Alcoholysis (Methoxylation): Add methanol to the residue and cool the mixture to approximately -17°C. At this low temperature, add sodium methoxide. The cold condition controls the exothermic reaction. Allow the reaction to proceed for 5.5 hours.
-
Solvent Removal: Following the alcoholysis, remove the methanol by distillation under reduced pressure.
-
Ammonolysis: Add ammonia solution to the reaction mixture and maintain the temperature at 20-25°C for 3 hours. This step introduces the amino group.
-
Crystallization: Concentrate the final solution to induce crystallization, yielding O-methyl-DL-serine as a solid product.
Biological Significance and Applications in Drug Development
O-Methylserine's utility spans from natural product chemistry to targeted therapeutic design.
-
Precursor to Antitumor Antibiotics: O-Methyl-L-serine is a vital precursor in the microbial biosynthesis of the PBD family of antibiotics, which exhibit potent antitumor properties.[4] The enzymatic methylation of L-serine to form O-Methyl-L-serine is a critical step catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[4] Understanding this pathway is key for synthetic biology efforts to create novel PBD analogues with enhanced therapeutic profiles.
-
Intermediate for D-serine Transporter Inhibitors: In pharmaceutical synthesis, DL-O-Methylserine is a cornerstone for creating inhibitors of the D-serine transporter.[2][3] D-serine is a co-agonist at NMDA receptors in the central nervous system, and modulating its levels via transporter inhibition is a therapeutic strategy for various neurological and visual system disorders. O-Methyl-D-serine is specifically noted as an intermediate in the synthesis of Lacosamide, a drug used to treat epilepsy.[11]
-
Research Tool: As a modified amino acid, O-Methylserine can be used as a research tool to probe enzymatic mechanisms. For example, its derivatives have been used to study enzymes like serine dehydratase.[7][12]
Analytical Characterization
Confirming the identity and purity of synthesized O-Methylserine requires standard spectroscopic techniques.[13][14] While actual spectra are instrument- and condition-dependent, the expected features can be predicted based on the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet around 3.3 ppm for the three protons of the methoxy (-OCH₃) group, multiplets for the two diastereotopic protons of the β-carbon (-CH₂-), and a multiplet for the α-carbon proton (-CH-). The exact chemical shifts and splitting patterns provide definitive structural confirmation.[15]
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the carboxyl carbon, the α-carbon, the β-carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by broad absorptions in the 2500-3300 cm⁻¹ region, typical for the O-H stretch of the carboxylic acid and N-H stretches of the amino group. A strong absorption will appear around 1700-1750 cm⁻¹ for the C=O stretch of the carboxyl group, and C-O stretching for the ether will be visible in the fingerprint region (around 1000-1200 cm⁻¹).[13]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 119.12. Analysis of fragmentation patterns can further corroborate the structure, with potential fragments corresponding to the loss of the carboxyl group or cleavage of the side chain.[16][17]
Safety and Handling
O-Methylserine is classified as an irritant.[1][5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn at all times when handling the compound. For handling the powder, a type N95 (US) respirator may be necessary to avoid inhalation.[7]
-
Storage: It should be stored in a dark place under an inert atmosphere at room temperature.[3]
-
Spill and First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse the mouth and drink water. In all cases of significant exposure or if feeling unwell, seek medical attention.
References
- BenchChem. (n.d.). An In-Depth Technical Guide to the Biosynthesis of O-Methyl-L-serine via a SAM-Dependent Methyltransferase. Benchchem.
- ChemicalBook. (2025). DL-O-METHYLSERINE | 19794-53-7. ChemicalBook.
- Sigma-Aldrich. (n.d.). O-Methyl-DL-serine 19794-53-7. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). O-Methylserine. PubChem.
- Chemsrc. (2025). dl-o-methylserine | CAS#:19794-53-7. Chemsrc.
- precisionFDA. (n.d.). O-METHYLSERINE. precisionFDA.
- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine. Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DL-O-Methylserine (CAS 19794-53-7): A Cornerstone for Visual Health Therapies.
- National Center for Biotechnology Information. (n.d.). DL-O-Methylserine. PubChem.
- PubMed Central. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.
- Alfa Chemistry. (n.d.). CAS 19794-53-7 O-Methyl-dl-serine. Alfa Chemistry.
- ACS Publications. (n.d.). Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- CP Lab Safety. (n.d.). DL-O-Methylserine, 5g, Each. CP Lab Safety.
- The Human Metabolome Database. (2022). Showing metabocard for O-Methyl-DL-serine (HMDB0341365).
- Frontiers. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.
- Tokyo Chemical Industry Co., Ltd. (n.d.). DL-O-Methylserine 19794-53-7. TCI Chemicals.
- ResearchGate. (n.d.). (PDF) Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Leah4Sci. (n.d.). Spectroscopy: IR, NMR, Mass Spec.
- Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra.
- YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.
- YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- ResearchGate. (n.d.). Amperometric microbiosensor as an alternative tool for investigation of D-serine in brain | Request PDF.
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